1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde
Overview
Description
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that features a benzimidazole core with a cyclopropyl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanide in the presence of a base, followed by oxidation to introduce the aldehyde group . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The benzimidazole core is known to interact with DNA and RNA, potentially leading to the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde can be compared with other benzimidazole derivatives such as:
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Phenyl-1H-benzo[d]imidazole-2-carbaldehyde: Contains a phenyl group, which may confer different chemical and biological properties.
2-Substituted benzimidazoles: These compounds vary in their substituents at the 2-position, affecting their reactivity and applications.
The uniqueness of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde lies in the presence of the cyclopropyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities and chemical reactivity.
Biological Activity
1-Cyclopropyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
Chemical Structure : The compound features a cyclopropyl group attached to a benzimidazole core with an aldehyde functional group, giving it a molecular formula of CHNO and a molecular weight of approximately 186.21 g/mol.
Synthesis Methods : Various synthetic routes have been developed for this compound, commonly involving the condensation of 1,2-benzenediamine with aldehydes under catalytic conditions. One notable method includes the reaction of 2-aminobenzyl alcohol with cyclopropyl isocyanide, followed by oxidation to introduce the aldehyde group.
Biological Activity
This compound exhibits significant biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research.
Antiviral Activity
Research indicates that compounds with benzimidazole structures can inhibit viral enzymes. Preliminary studies suggest that this compound may interact with DNA and RNA polymerases, making it a candidate for antiviral therapies. For instance, similar benzimidazole derivatives have shown efficacy against HIV-1 by inhibiting reverse transcriptase (RT) with IC values in the nanomolar range .
Anticancer Properties
Studies have demonstrated that benzimidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its interaction with cellular targets involved in cancer progression.
Antibacterial Effects
The compound also shows potential antibacterial properties, similar to other benzimidazole derivatives, which are known for their ability to disrupt bacterial growth through various mechanisms.
The mechanism of action for this compound primarily involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The benzimidazole core is particularly known for its ability to interact with nucleic acids, potentially inhibiting nucleic acid synthesis .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1H-Benzimidazole | Basic benzimidazole structure | Antibacterial, antifungal |
2-Methylbenzimidazole | Methyl substitution on the benzene ring | Anticancer activity |
5-(Trifluoromethyl)benzimidazole | Trifluoromethyl group enhances lipophilicity | Antiviral properties |
2-Carboxybenzimidazole | Carboxylic acid functional group | Inhibitory effects on cell growth |
The presence of the cyclopropyl group in this compound distinguishes it from these compounds and may influence its pharmacokinetic properties and biological interactions.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzimidazole scaffold. For example, modifications at specific positions on the benzimidazole ring have led to enhanced potency against HIV-1 variants. Compounds structurally related to this compound have been tested for their inhibitory effects on viral replication and exhibited promising results in cytotoxicity assays against cancer cell lines .
Properties
IUPAC Name |
1-cyclopropylbenzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFERBSZRGSOXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567804 | |
Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118500-36-0 | |
Record name | 1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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